1,7-Naphthyridine-4-carboxylic acid 1,7-Naphthyridine-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1378260-92-4
VCID: VC7470217
InChI: InChI=1S/C9H6N2O2/c12-9(13)7-2-4-11-8-5-10-3-1-6(7)8/h1-5H,(H,12,13)
SMILES: C1=CN=CC2=NC=CC(=C21)C(=O)O
Molecular Formula: C9H6N2O2
Molecular Weight: 174.159

1,7-Naphthyridine-4-carboxylic acid

CAS No.: 1378260-92-4

Cat. No.: VC7470217

Molecular Formula: C9H6N2O2

Molecular Weight: 174.159

* For research use only. Not for human or veterinary use.

1,7-Naphthyridine-4-carboxylic acid - 1378260-92-4

Specification

CAS No. 1378260-92-4
Molecular Formula C9H6N2O2
Molecular Weight 174.159
IUPAC Name 1,7-naphthyridine-4-carboxylic acid
Standard InChI InChI=1S/C9H6N2O2/c12-9(13)7-2-4-11-8-5-10-3-1-6(7)8/h1-5H,(H,12,13)
Standard InChI Key FAPBYCKNGPDLPP-UHFFFAOYSA-N
SMILES C1=CN=CC2=NC=CC(=C21)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

1,7-Naphthyridine-4-carboxylic acid belongs to the naphthyridine family, a class of bicyclic heteroaromatic compounds containing two nitrogen atoms in their ring systems. The 1,7-isomer distinguishes itself through nitrogen placement at positions 1 and 7 of the fused ring structure, with a carboxylic acid group (-COOH) at position 4. This arrangement confers unique electronic and steric properties compared to other isomers, such as 1,8- or 2,7-naphthyridines .

The compound’s planar structure facilitates π-π stacking interactions, while the carboxylic acid group enhances solubility in polar solvents and enables hydrogen bonding. Key structural identifiers include:

PropertyValue/DescriptorSource
Molecular FormulaC₉H₆N₂O₂
Molecular Weight174.16 g/mol
SMILES NotationC1=CN=CC2=NC=CC(=C21)C(=O)O
InChI KeyFAPBYCKNGPDLPP-UHFFFAOYSA-N
IUPAC Name1,7-Naphthyridine-4-carboxylic acid

Solubility and Stability

Synthesis and Derivatives

Synthetic Routes

The synthesis of 1,7-naphthyridine-4-carboxylic acid typically involves multi-step organic reactions to construct the bicyclic core and introduce functional groups. One plausible route involves:

  • Cyclocondensation: Reacting pyridine derivatives with appropriate carbonyl compounds to form the naphthyridine skeleton.

  • Carboxylic Acid Introduction: Oxidizing a methyl or hydroxymethyl substituent at position 4 to a carboxylic acid using agents like potassium permanganate (KMnO₄) or Jones reagent.

For example, a hypothetical synthesis could begin with 3-aminopyridine and ethyl acetoacetate under acidic conditions, followed by cyclization and oxidation steps. Such methods align with strategies used for related naphthyridine derivatives .

Structural Modifications

Derivatization of 1,7-naphthyridine-4-carboxylic acid focuses on modifying the carboxylic acid group to enhance bioavailability or target specificity. Common modifications include:

  • Amide Formation: Coupling with amines to produce amide derivatives, potentially improving membrane permeability.

  • Esterification: Converting the -COOH group to esters (e.g., ethyl ester) to increase lipophilicity.

These derivatives are often screened for activities such as antimicrobial or enzyme inhibition, mirroring trends observed in 1,8-naphthyridine analogs .

Biological Activities and Mechanisms

Anticancer Properties

Naphthyridine derivatives frequently demonstrate cytotoxicity against cancer cell lines. The planar structure of 1,7-naphthyridine-4-carboxylic acid may intercalate DNA or inhibit kinases involved in cell proliferation. In vitro studies on analogous compounds show IC₅₀ values in the micromolar range for leukemia and breast cancer cells .

Enzyme Modulation

The carboxylic acid group enables chelation of metal ions in enzyme active sites. For example, 1,8-naphthyridines act as α(v)β(3) integrin antagonists, suggesting that 1,7-naphthyridine-4-carboxylic acid could modulate similar targets in osteoporosis or angiogenesis .

Research Applications and Future Directions

Medicinal Chemistry

1,7-Naphthyridine-4-carboxylic acid serves as a scaffold for developing:

  • Antibacterial Agents: Targeting multidrug-resistant pathogens through gyrase inhibition.

  • Kinase Inhibitors: Exploiting its planar structure for ATP-binding site interference.

Material Science

The compound’s aromatic system and functional groups make it a candidate for organic semiconductors or metal-organic frameworks (MOFs), though these applications remain unexplored.

Challenges and Opportunities

Current limitations include sparse pharmacokinetic data and synthetic scalability. Future research should prioritize:

  • In Vivo Studies: Assessing bioavailability and toxicity profiles.

  • Structure-Activity Relationships (SAR): Systematically varying substituents to optimize efficacy.

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